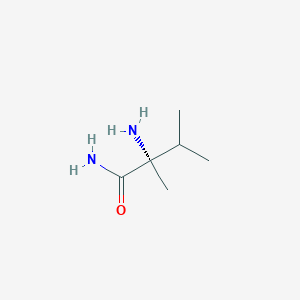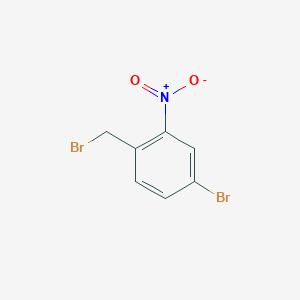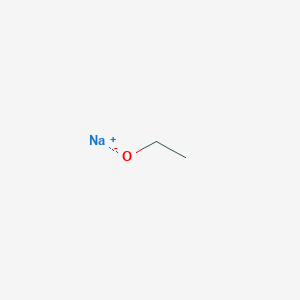
3-Amino-3-(4-isopropylphenyl)propionic acid
Overview
Description
3-Amino-3-(4-isopropylphenyl)propionic acid is a synthetic compound with significance in various scientific investigations, particularly in the study of molecular structure, synthesis, and properties. Its analysis provides insights into its vibrational and electronic structure, contributing to a deeper understanding of β-amino acids and their derivatives.
Synthesis Analysis
The synthesis of related compounds such as 2-(4-Isobutylphenyl)-propionic acid involves multi-step processes that include the use of specific intermediates like methyl 3-methyl-3-(4-isobutylphenyl)-glycidate, leading to the target compound with high anti-inflammatory activity. These syntheses highlight the methods and steps necessary to produce such compounds, including 3-Amino-3-(4-isopropylphenyl)propionic acid, with potential implications for developing pharmaceuticals and understanding their chemical behavior (Kogure, Nakagawa, & Fukawa, 1975).
Molecular Structure Analysis
Studies utilizing DFT and vibrational spectroscopy provide a comprehensive understanding of the molecular structure, specifically illustrating the zwitterionic forms and their stability. Such analysis aids in elucidating the compound's structure through vibrational frequencies and electronic properties, offering insights into its molecular composition and stability mechanisms (Pallavi & Tonannavar, 2020).
Chemical Reactions and Properties
Research into the chemical reactions of β-amino acids, including 3-Amino-3-(4-isopropylphenyl)propionic acid, underscores their reactivity and interaction with other chemical entities. The study of their reactions, such as photoreaction with amino acids, reveals the compound's reactive nature and its potential to form various by-products under specific conditions (Suzuki, Shinoda, Osanai, & Isozaki, 2013).
Physical Properties Analysis
The investigation of physical properties, including crystal structure and thermal analysis, provides essential data on the stability and conformation of compounds related to 3-Amino-3-(4-isopropylphenyl)propionic acid. This information is crucial for understanding its behavior in different environments and potential applications in material science (Nayak, Narayana, Anthal, Gupta, Kant, & Yathirajan, 2014).
Scientific Research Applications
Vibrational and Electronic Structure Study :
- 3-Amino-3-(4-fluorophenyl)propionic acid, a non-proteinogenic amino acid and a fluorinated building block in synthesis, has been analyzed using ab initio and DFT computed zwitterionic monomer and dimer structures. This study aids in understanding the intra- and inter-H-bond formations and their vibrational modes, contributing to the knowledge of its structural and electronic properties (Pallavi & Tonannavar, 2020).
Synthesis of Derivatives through N-Coupling :
- Derivatives of 3-(3,4-dihydroxyphenyl)-propionic acid have been synthesized via laccase-catalyzed N-coupling with aromatic and aliphatic amines. This process highlights its potential in the creation of new compounds with varied properties (Mikolasch et al., 2002).
Photochemical Reactions with Amino Acids :
- The photochemical reactions of 2-(3-benzoylphenyl)propionic acid with basic amino acids have been studied, demonstrating its role in potential biological interactions and photochemistry in vivo (Suzuki et al., 2013).
Amino Acid Biosynthesis in Microbial Cultures :
- Mixed rumen microorganisms incorporate propionic acid for the biosynthesis of certain amino acids, suggesting its role in microbial metabolism and potential applications in biotechnology (Sauer et al., 1975).
Synthesis of Anti-Inflammatory Agents :
- The compound has been used in the synthesis of 2-(4-Isobutylphenyl)-propionic acid, known for its high anti-inflammatory activity, indicating its importance in pharmaceutical applications (Kogure et al., 1975).
Microbial Propionic Acid Production :
- Propionic acid production through microbial fermentation showcases its significance in the food industry and emerging applications in cosmetics, plastics, and pharmaceuticals (Gonzalez-Garcia et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-amino-3-(4-propan-2-ylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDCVKSGZNDEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377386 | |
| Record name | 3-Amino-3-[4-(propan-2-yl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(4-isopropylphenyl)propionic acid | |
CAS RN |
117391-53-4 | |
| Record name | β-Amino-4-(1-methylethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117391-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-3-[4-(propan-2-yl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















